2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 2,4-dimethylphenyl group and a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium typically involves the condensation of 2,4-dimethylphenylamine with a suitable quinoxaline precursor. The reaction is usually carried out under acidic conditions to facilitate the formation of the quinoxaline ring. The process may involve several steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which may have different functional groups attached to the core structure.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl isocyanate: Used as a pharmaceutical intermediate.
N-(2,4-Dimethylphenyl)formamide: Utilized in organic synthesis as a solvent and reagent.
Uniqueness
2-(2,4-Dimethylphenyl)-1-methylquinoxalin-1-ium is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17N2+ |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-1-methylquinoxalin-1-ium |
InChI |
InChI=1S/C17H17N2/c1-12-8-9-14(13(2)10-12)17-11-18-15-6-4-5-7-16(15)19(17)3/h4-11H,1-3H3/q+1 |
InChI Key |
HIWPOVJHQVSGIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=[N+](C3=CC=CC=C3N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.